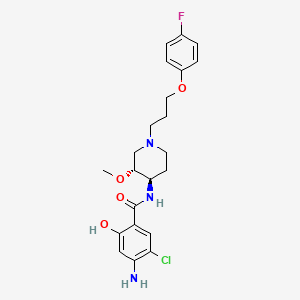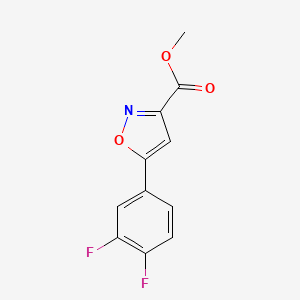
2-Amino-1,9-dihydro-8-nitro-6H-purin-6-one-4,8-13C2-7-15N
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-1,9-dihydro-8-nitro-6H-purin-6-one-4,8-13C2-7-15N is a compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring. This specific compound is a labeled version of guanine, a nucleobase found in DNA and RNA, with isotopic labels of carbon-13 and nitrogen-15. The presence of these isotopic labels makes it particularly useful in various scientific studies, including structural and mechanistic investigations.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1,9-dihydro-8-nitro-6H-purin-6-one-4,8-13C2-7-15N typically involves multi-step organic synthesis. The process begins with the preparation of the purine core, followed by the introduction of the nitro group at the 8-position and the amino group at the 2-position. The isotopic labeling is achieved by using isotopically labeled precursors during the synthesis.
Industrial Production Methods
Industrial production of this compound is less common due to its specialized applications. the general approach involves large-scale organic synthesis techniques, including the use of high-purity reagents and controlled reaction conditions to ensure the incorporation of isotopic labels.
化学反応の分析
Types of Reactions
2-Amino-1,9-dihydro-8-nitro-6H-purin-6-one-4,8-13C2-7-15N undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group.
Substitution: The amino group at the 2-position can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-Amino-1,9-dihydro-8-amino-6H-purin-6-one.
科学的研究の応用
2-Amino-1,9-dihydro-8-nitro-6H-purin-6-one-4,8-13C2-7-15N has several scientific research applications:
Chemistry: Used in studies involving isotopic labeling to understand reaction mechanisms and structural elucidation.
Biology: Employed in nucleic acid research to study DNA and RNA interactions and dynamics.
Medicine: Investigated for its potential role in drug development and as a biomarker in metabolic studies.
Industry: Utilized in the development of advanced materials and as a tracer in environmental studies.
作用機序
The mechanism of action of 2-Amino-1,9-dihydro-8-nitro-6H-purin-6-one-4,8-13C2-7-15N involves its interaction with nucleic acids. The compound can integrate into DNA or RNA strands, where it can be used to track molecular interactions and conformational changes. The isotopic labels allow for precise detection and analysis using techniques such as NMR spectroscopy and mass spectrometry.
類似化合物との比較
Similar Compounds
2-Amino-1,7-dihydro-6H-purin-6-one: Another purine derivative with similar structural features but lacking the nitro group and isotopic labels.
2-Amino-6-hydroxypurine: Similar to the compound but with a hydroxyl group instead of a nitro group.
2-Aminohypoxanthine: A related compound with different functional groups and applications.
Uniqueness
2-Amino-1,9-dihydro-8-nitro-6H-purin-6-one-4,8-13C2-7-15N is unique due to its isotopic labeling, which provides enhanced capabilities for scientific research
特性
分子式 |
C5H4N6O3 |
|---|---|
分子量 |
199.10 g/mol |
IUPAC名 |
2-amino-8-nitro-1,7-dihydropurin-6-one |
InChI |
InChI=1S/C5H4N6O3/c6-4-8-2-1(3(12)10-4)7-5(9-2)11(13)14/h(H4,6,7,8,9,10,12)/i2+1,5+1,7+1 |
InChIキー |
IYHJRKNFFYAOGE-BSGFKUSMSA-N |
異性体SMILES |
C12=[13C](N=C(NC1=O)N)N=[13C]([15NH]2)[N+](=O)[O-] |
正規SMILES |
C12=C(N=C(NC1=O)N)N=C(N2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,3-Dimethylbicyclo[2.2.1]heptane-2,3-dimethanol](/img/structure/B13716527.png)
![3-Methyl-1-[1-[4-(Trifluoromethoxy)phenyl]cyclobutyl]-1-butylamine](/img/structure/B13716534.png)
![(5-Bromo-1-cyclobutyl-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B13716535.png)
![4-(Trifluoromethyl)benzo-[b]-thiopheno-[2,3-b]-pyridin-2(1H)-one](/img/structure/B13716552.png)



![2-[3-Chloro-5-(trifluoromethyl)-2-pyridyl]cyclopropanamine](/img/structure/B13716564.png)




![9-[2-(Hydroxypropyl-d6] Adenine](/img/structure/B13716589.png)

